molecular formula C6H6O4 B050453 Kojic acid CAS No. 123712-78-7

Kojic acid

Cat. No. B050453
M. Wt: 142.11 g/mol
InChI Key: BEJNERDRQOWKJM-UHFFFAOYSA-N
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Description

Kojic acid is a chemical produced from several types of fungi and is also a byproduct when certain foods ferment, including Japanese sake, soy sauce, and rice wine . It’s often used topically to treat a number of different cosmetic conditions . It inhibits and prevents the formation of tyrosine, an amino acid needed to produce melanin . Melanin is the pigment that affects hair, skin, and eye color . Because it inhibits the production of melanin, kojic acid can have a lightening effect .


Synthesis Analysis

The optimum conditions for the enzymatic synthesis of Kojic Acid Monooleate (KAMO) were at the dual enzymes ratio (1:1) of Novozym 435 and Lipozyme RMIM, temperature at 50 ˚C, the molar ratio of kojic acid and oleic acid were 4:1 respectively and 24 hours of reaction time .


Molecular Structure Analysis

Kojic acid is a crystalline water-soluble toxic antibiotic C6H6O4 produced by fermentation especially by fungi of the genus Aspergillus and having some antibacterial properties . It exhibits skin-lightening property, due to its ability to chelate the copper-containing enzyme tyrosinase in the formation of melanin .


Chemical Reactions Analysis

The reactions of kojic acid in organic synthesis are reviewed . The aim of this review is to cover the literature up to the end of 2014, showing the distribution of publications involving kojic acid chemistry in the synthesis of various pyrone containing compounds, pyridine and pyridone heterocycles, and also other organic compounds .


Physical And Chemical Properties Analysis

Kojic acid is a white or cream-colored crystalline powder . It is odorless and soluble in water, alcohol, and some organic solvents . The melting point of kojic acid is approximately 152-155°C (305-311°F) .

properties

IUPAC Name

5-hydroxy-2-(hydroxymethyl)pyran-4-one
Source PubChem
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InChI

InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJNERDRQOWKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
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DSSTOX Substance ID

DTXSID2040236
Record name Kojic acid
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Molecular Weight

142.11 g/mol
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Physical Description

Solid
Record name Kojic acid
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Solubility

Soluble in ethanol, ethyl ether, acetone, DMSO; slightly soluble in benzene, Soluble in water, acetone; slightly solluble in ether; insoluble in benzene, Sparingly soluble in pyridine
Record name KOJIC ACID
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Mechanism of Action

The mechanism of action of kojic acid is well defined and it has been shown to act as a competitive and reversible inhibitor of animal and plant polyphenol oxidases, xanthine oxidase, and D- and some L-amino acid oxidases., The activation of NF-kappaB induced by kojic acid, an inhibitor of tyrosinase for biosynthesis of melanin in melanocytes, was investigated in human transfectant HaCaT and SCC-13 cells. These two keratinocyte cell lines transfected with pNF-kappaB-SEAP-NPT plasmid were used to determine the activation of NF-kappaB. Transfectant cells release the secretory alkaline phosphatase (SEAP) as a transcription reporter in response to the NF-kappaB activity and contain the neomycin phosphotransferase (NPT) gene for the dominant selective marker of geneticin resistance. NF-kappaB activation was measured in the SEAP reporter gene assay using a fluorescence detection method. Kojic acid showed the inhibition of cellular NF-kappaB activity in both human keratinocyte transfectants. It could also downregulate the ultraviolet ray (UVR)-induced activation of NF-kappaB expression in transfectant HaCaT cells. Moreover, the inhibitory activity of kojic acid in transfectant HaCaT cells was found to be more potent than known antioxidants, e.g., vitamin C and N-acetyl-L-cysteine. These results indicate that kojic acid is a potential inhibitor of NF-kappaB activation in human keratinocytes, and suggest the hypothesis that NF-kappaB activation may be involved in kojic acid induced anti-melanogenic effect.
Record name KOJIC ACID
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Product Name

Kojic acid

Color/Form

Prismatic needles from acetone, ethanol+ether or methanol+ethyl acetate, Crystals, Prisms, needles from acetone

CAS RN

501-30-4
Record name Kojic acid
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Record name Kojic acid
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Record name 5-hydroxy-2-hydroxymethyl-4-pyrone
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Melting Point

153.5 °C, 161 °C
Record name Kojic acid
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Record name Kojic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Comenic acid was found to be an excellent representative of the gamma-pyrone group in use for the purposes of the present invention. 5-hydroxy-4-oxo-4H-pyran-2-carbon acid, or comenic acid, exists in the form of yellowish crystals, has a melting point of about 270° C., and has a molecular mass equal to 156.095 (C6H4O5). Comenic acid is moderately water- and alcohol-soluble and practically insoluble in nonpolar organic solvents. Comenic acid is produced from kojic acid with good yield. Comenic acid is one of the ingredients of a widely used antibacterial medicinal preparation sold in Russia, Baliz-2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,700
Citations
CL Burnett, WF Bergfeld, DV Belsito… - … journal of toxicology, 2010 - journals.sagepub.com
… While some animal data suggested tumor promotion and weak carcinogenicity, kojic acid is … of kojic acid at a use concentration of 2% in leave-on cosmetics. Kojic acid depigmented …
Number of citations: 173 journals.sagepub.com
M Rosfarizan, SM Mohd, S Nurashikin… - Biotechnology and …, 2010 - academicjournals.org
… of kojic acid in industries are described. The review also discusses the advance in kojic acid … applications of kojic acid, as well as the development of kojic acid fermentation through both …
Number of citations: 138 academicjournals.org
GA Burdock, MG Soni, IG Carabin - Regulatory toxicology and …, 2001 - Elsevier
… as carbon sources for kojic acid production. Different Aspergillus species are known to produce variable amounts of kojic acid. The mechanism of action of kojic acid is well defined and …
Number of citations: 324 www.sciencedirect.com
A Beélik - Advances in carbohydrate chemistry, 1956 - Elsevier
Publisher Summary The kojic acid, 5-hydroxy-2-(hydroxymethy1)-4H-pyran-4-one is produced from carbohydrate sources in an aerobic process by a variety of microorganisms. Kojic …
Number of citations: 122 www.sciencedirect.com
J Brtko, L Rondahl, M Fickova… - … european journal of …, 2004 - researchgate.net
… Kojic acid (5-hydroxy-2-hydroxymethyl-4-pyranone) represents an attractive polyfunctional … kojic acid derivatives and selected biological properties have been studied. Thus, kojic acid …
Number of citations: 104 www.researchgate.net
M Saeedi, M Eslamifar, K Khezri - Biomedicine & Pharmacotherapy, 2019 - Elsevier
… the inhibitory effect of melanin formation and tyrosinase activity of kojic acid and kojic acid … are combined into kojic acid at its 2-hydroxymethyl group. Some kojic acid derivatives are …
Number of citations: 306 www.sciencedirect.com
JM Noh, SY Kwak, HS Seo, JH Seo, BG Kim… - Bioorganic & medicinal …, 2009 - Elsevier
Kojic acid (KA), a well known tyrosinase inhibitor, has insufficient inhibitory activity and stability. We modified KA with amino acids and screened their tyrosinase inhibitory activity. …
Number of citations: 155 www.sciencedirect.com
V Phasha, J Senabe, P Ndzotoyi, B Okole, G Fouche… - Cosmetics, 2022 - mdpi.com
… This article reviews the use of Kojic Acid (KA) as a skin-lightening ingredient in the cosmetics industry. In 1907, Saito discovered KA, a natural product; it has since become one of the …
Number of citations: 32 www.mdpi.com
Z Shamsadin-Azad, MA Taher, S Cheraghi… - Journal of Food …, 2019 - Springer
… The CPE/MgO-NPs-/M3BIBr was resolved overlapping signal of tert-butylhydroxyanisole and kojic acid as two important antioxidants for the first time. The CPE/MgO-NPs-/M3BIBr was …
Number of citations: 183 link.springer.com
MD Aytemir, G Karakaya, D Ekinci - 2012 - ds.amu.edu.et
… It is well recognized that kojic acid, of high purity (99%) … kojic acid is used in a total of 16 products. Some of the trade names of kojic acid having skin-whitening usage are AEC Kojic acid…
Number of citations: 29 ds.amu.edu.et

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